2-Cyclopropyl-6-methylaniline

Chemical Procurement Quality Assurance Organic Synthesis

Researchers face metabolic instability and flexible aniline scaffolds that obscure bioactive conformations. This substituted aromatic amine provides a rigid, cyclopropyl-constrained template for medicinal chemistry. - **Key application**: Critical building block for N-cyclopropyl quinolonecarboxylic acid derivatives (potent antimicrobial agents). - **Design advantage**: Cyclopropyl group enhances metabolic stability & target binding vs. ethyl/isopropyl analogs; single rotatable bond enables conformational analysis. - **Supply**: Reliable R&D quantities available for lead optimization and intermediate synthesis.

Molecular Formula C10H13N
Molecular Weight 147.221
CAS No. 2006948-49-6
Cat. No. B2895478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-methylaniline
CAS2006948-49-6
Molecular FormulaC10H13N
Molecular Weight147.221
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2CC2)N
InChIInChI=1S/C10H13N/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6,11H2,1H3
InChIKeyAYYQWKJOQXNOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-6-methylaniline Specifications


2-Cyclopropyl-6-methylaniline (C10H13N, MW 147.22 g/mol) is a substituted aromatic amine that functions primarily as a chemical intermediate or versatile small molecule scaffold in organic synthesis and medicinal chemistry [1]. The compound features a cyclopropyl group at the ortho-position and a methyl group at the 6-position of the aniline ring, which creates a unique steric and electronic environment distinct from simple or symmetrically substituted anilines . Its cyclopropyl group, a key structural motif in many FDA-approved drugs, is known to enhance metabolic stability, improve target binding affinity, and rigidify molecular conformations compared to common alkyl substituents [2].

2-Cyclopropyl-6-methylaniline Procurement Considerations


Substituting 2-Cyclopropyl-6-methylaniline with a generic or structurally similar aniline derivative is not recommended without re-validation, as the unique combination of ortho-cyclopropyl and 6-methyl groups imparts distinct physicochemical and biological properties that cannot be replicated by other positional isomers or simple alkyl-substituted anilines. The cyclopropyl group, in particular, is a privileged bioisostere that can enhance metabolic stability and target engagement compared to analogs with ethyl or isopropyl groups [1]. Furthermore, the specific substitution pattern is critical for downstream synthetic applications, as seen in patent literature where cyclopropyl-substituted anilines are key intermediates for generating complex heterocyclic systems with antimicrobial activity [2].

2-Cyclopropyl-6-methylaniline Quantitative Evidence


Physical Form and Purity Specifications

A key differentiator in procurement is the physical form and purity of the available material, which can impact ease of handling and downstream application. 2-Cyclopropyl-6-methylaniline is commercially available as a yellow to brown sticky oil to semi-solid with a purity of ≥95% (Sigma-Aldrich) . Alternative vendors offer a solid form with a purity of ≥97%, which may be advantageous for certain applications requiring precise weighing or easier handling of solid materials . In contrast, the closely related analog 2-cyclopropylaniline is a liquid at room temperature, which can present different challenges in storage and experimental setup .

Chemical Procurement Quality Assurance Organic Synthesis

Metabolic Stability via N-Cyclopropyl Group

The cyclopropyl group is a well-established structural motif for improving the metabolic stability of drug candidates by interfering with cytochrome P-450 (CYP) enzyme-mediated oxidation. An early study by McMahon et al. (1971) demonstrated the 'unique effect' of an N-cyclopropyl group in a series of inhibitors, showing that it acts as a powerful inhibitor of oxidative microsomal demethylation [1]. While this study did not evaluate 2-Cyclopropyl-6-methylaniline directly, the mechanism is class-wide: the cyclopropyl ring, upon metabolic activation, forms a covalent adduct with the CYP enzyme, leading to mechanism-based inhibition [2]. This is a key advantage over aniline derivatives bearing more common alkyl substituents (e.g., methyl, ethyl) which are often rapidly metabolized via N-dealkylation pathways.

Medicinal Chemistry Drug Metabolism Cytochrome P-450

Structural Rigidity and Rotatable Bonds

The presence of the cyclopropyl group directly attached to the aromatic ring imposes significant conformational constraints and alters key physicochemical descriptors relevant to drug-likeness. Computed data for 2-Cyclopropyl-6-methylaniline indicates a Topological Polar Surface Area (TPSA) of 26.02 Ų and a single rotatable bond (Rotatable_Bonds: 1) . In comparison, the unsubstituted parent compound, aniline, has a TPSA of 26.02 Ų but 0 rotatable bonds. The more flexible analog 2,6-diethylaniline has a TPSA of 26.02 Ų and 4 rotatable bonds, indicating greater conformational freedom. Lower rotatable bond counts are generally correlated with improved oral bioavailability [1].

Computational Chemistry Drug Design Lipinski's Rule of Five

2-Cyclopropyl-6-methylaniline Applications


Quinolone Antimicrobial Synthesis

2-Cyclopropyl-6-methylaniline serves as a critical building block for constructing N-cyclopropyl-substituted aniline intermediates. These intermediates are foundational to the synthesis of quinolonecarboxylic acid derivatives, a class of potent synthetic antimicrobial agents [1]. The cyclopropyl group at the aniline nitrogen is a key pharmacophore that is essential for the antibacterial activity of these compounds. Using this specific aniline scaffold ensures the correct substitution pattern for further elaboration into the final quinolone framework.

CYP-450 Modulating Drug Candidates

The class-level evidence indicating that N-cyclopropyl groups can act as mechanism-based inhibitors of cytochrome P-450 enzymes [2] makes 2-Cyclopropyl-6-methylaniline a valuable starting material for medicinal chemistry programs targeting metabolic stability. It can be used to synthesize lead compounds where enhanced half-life and reduced clearance are critical design goals, particularly in therapeutic areas like oncology and CNS disorders where the cyclopropyl fragment is a proven motif [3].

Constrained Analogs for SAR Studies

The rigid structure of 2-Cyclopropyl-6-methylaniline, characterized by its single rotatable bond, makes it an excellent template for exploring the bioactive conformation of target molecules . Researchers can use this scaffold to synthesize constrained analogs of lead compounds that contain flexible aniline moieties. By comparing the biological activity of the constrained cyclopropyl analog with that of a more flexible alkyl-substituted analog, scientists can gain valuable insights into the preferred binding geometry of the pharmacophore, thereby guiding lead optimization efforts.

Technical Documentation Hub

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23 linked technical documents
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